![molecular formula C24H26O6 B14167297 [(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate CAS No. 57230-49-6](/img/structure/B14167297.png)
[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate is a complex organic compound featuring multiple oxirane (epoxide) groups and phenylpropanoate esters
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate typically involves the following steps:
Epoxidation: The starting material, a suitable diene or alkene, undergoes epoxidation using peracids such as m-chloroperoxybenzoic acid (m-CPBA) to form the oxirane rings.
Esterification: The intermediate epoxide is then esterified with 3-phenylpropanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Reduction: Reduction of the ester groups can be achieved using lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Osmium tetroxide (OsO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Diols: Formed from the oxidation of oxirane rings
Alcohols: Formed from the reduction of ester groups
Substituted Epoxides: Formed from nucleophilic substitution reactions
科学的研究の応用
[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of advanced materials, including polymers and resins.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential therapeutic properties and as a building block for drug development.
作用機序
The mechanism of action of [(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The oxirane rings can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the modulation of biological pathways and exert various effects.
類似化合物との比較
[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate can be compared with other similar compounds, such as:
[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] acetate: Similar structure but with an acetate ester group instead of a phenylpropanoate group.
[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] benzoate: Contains a benzoate ester group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of oxirane rings and phenylpropanoate esters, which confer distinct chemical and biological properties.
特性
CAS番号 |
57230-49-6 |
|---|---|
分子式 |
C24H26O6 |
分子量 |
410.5 g/mol |
IUPAC名 |
[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate |
InChI |
InChI=1S/C24H26O6/c25-21(13-11-17-7-3-1-4-8-17)29-23(19-15-27-19)24(20-16-28-20)30-22(26)14-12-18-9-5-2-6-10-18/h1-10,19-20,23-24H,11-16H2/t19-,20+,23+,24- |
InChIキー |
NACXYLYXTFBDPA-XZOTUCIWSA-N |
異性体SMILES |
C1[C@@H](O1)[C@@H]([C@@H]([C@@H]2CO2)OC(=O)CCC3=CC=CC=C3)OC(=O)CCC4=CC=CC=C4 |
正規SMILES |
C1C(O1)C(C(C2CO2)OC(=O)CCC3=CC=CC=C3)OC(=O)CCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


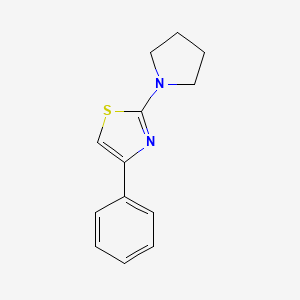
![2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14167226.png)
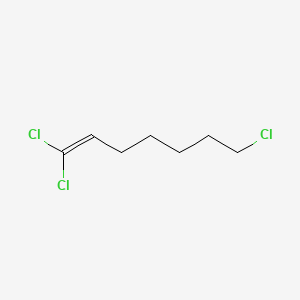
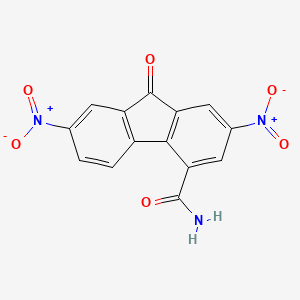
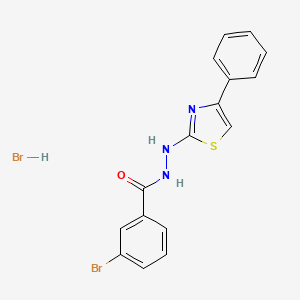
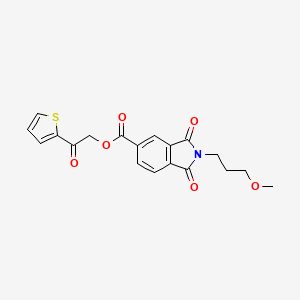
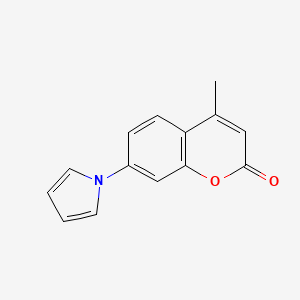
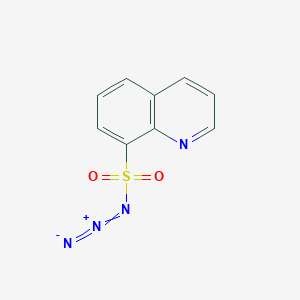
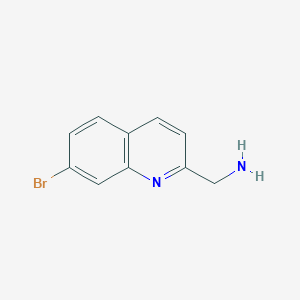

![N-[2-(1H-indol-3-yl)ethyl]-8-sulfanyloctanamide](/img/structure/B14167271.png)
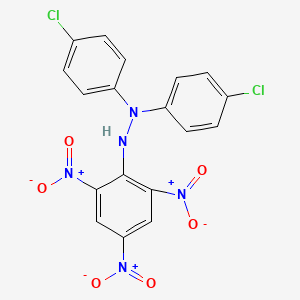
![N-Cyclohexyl-2-[4-ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B14167277.png)
![N-tert-butyl-3,5-bis[(phenylacetyl)amino]benzamide](/img/structure/B14167283.png)
